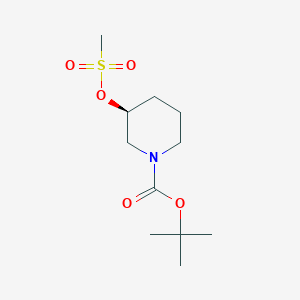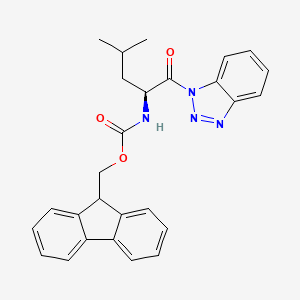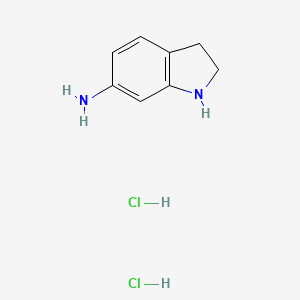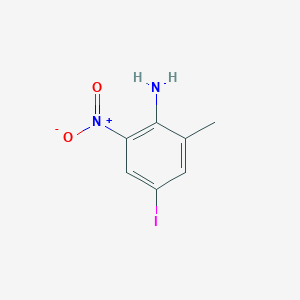
4-碘-2-甲基-6-硝基苯胺
概述
描述
4-Iodo-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7IN2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with iodine, methyl, and nitro groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
科学研究应用
4-Iodo-2-methyl-6-nitroaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
It has been suggested that it may have potential applications in medical and environmental research.
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methyl-6-nitroaniline. For instance, it has been studied for its effects on ecosystems, such as its toxicity to aquatic organisms and its role in pollution management.
生化分析
Biochemical Properties
4-Iodo-2-methyl-6-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 4-Iodo-2-methyl-6-nitroaniline and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially affecting cellular processes .
Cellular Effects
The effects of 4-Iodo-2-methyl-6-nitroaniline on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. It can induce the expression of genes associated with antioxidant defense mechanisms, thereby enhancing cellular resilience to oxidative damage. At higher concentrations, 4-Iodo-2-methyl-6-nitroaniline can disrupt cellular metabolism and induce cytotoxic effects, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of 4-Iodo-2-methyl-6-nitroaniline involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, 4-Iodo-2-methyl-6-nitroaniline can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodo-2-methyl-6-nitroaniline can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of 4-Iodo-2-methyl-6-nitroaniline can accumulate and exert different biological effects compared to the parent compound. Long-term exposure to 4-Iodo-2-methyl-6-nitroaniline in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Iodo-2-methyl-6-nitroaniline in animal models vary with different dosages. At low doses, this compound can induce mild physiological changes, such as alterations in enzyme activity and gene expression. At higher doses, 4-Iodo-2-methyl-6-nitroaniline can cause significant toxic effects, including liver and kidney damage, oxidative stress, and inflammation. These adverse effects are dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
4-Iodo-2-methyl-6-nitroaniline is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and reduction reactions. These metabolic processes result in the formation of various metabolites, some of which may retain biological activity. The interaction of 4-Iodo-2-methyl-6-nitroaniline with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 4-Iodo-2-methyl-6-nitroaniline is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of 4-Iodo-2-methyl-6-nitroaniline within tissues is influenced by its lipophilicity and affinity for binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its biological effects .
Subcellular Localization
The subcellular localization of 4-Iodo-2-methyl-6-nitroaniline is determined by its chemical properties and interactions with cellular components. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can influence organelle function. The targeting of 4-Iodo-2-methyl-6-nitroaniline to these organelles may involve post-translational modifications and the presence of specific targeting signals. The localization of 4-Iodo-2-methyl-6-nitroaniline within subcellular compartments can affect its activity and the overall cellular response to this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methyl-6-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-methyl-4-iodoaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction conditions are carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 4-Iodo-2-methyl-6-nitroaniline may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity 4-Iodo-2-methyl-6-nitroaniline .
化学反应分析
Types of Reactions
4-Iodo-2-methyl-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium azide for azide substitution.
Oxidation: Potassium permanganate for oxidation of the methyl group.
Major Products
Reduction: 4-Iodo-2-methyl-6-aminoaniline.
Substitution: 4-Azido-2-methyl-6-nitroaniline.
Oxidation: 4-Iodo-2-carboxy-6-nitroaniline.
相似化合物的比较
Similar Compounds
2-Iodo-4-nitroaniline: Similar structure but with different substitution pattern.
4-Nitroaniline: Lacks the iodine and methyl groups.
2-Methyl-4-nitroaniline: Lacks the iodine group.
Uniqueness
4-Iodo-2-methyl-6-nitroaniline is unique due to the presence of all three substituents (iodine, methyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
4-iodo-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSZZJIJPEKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647866 | |
| Record name | 4-Iodo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532934-93-3 | |
| Record name | 4-Iodo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Iodo-2-methyl-6-nitroaniline in organic synthesis?
A1: 4-Iodo-2-methyl-6-nitroaniline serves as a valuable starting material for synthesizing more complex molecules. Its structure, containing iodine, a nitro group, and an amine group, allows for various chemical transformations. Specifically, it acts as a precursor in the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate [, ]. This compound is further reacted to obtain tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate, a potentially valuable molecule in pharmaceutical research [].
Q2: What makes the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from 4-Iodo-2-methyl-6-nitroaniline noteworthy?
A2: The synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from 4-Iodo-2-methyl-6-nitroaniline is achieved through a cost-effective and efficient amination reaction []. This reaction utilizes readily available and inexpensive reagents such as Copper(I) Iodide as a catalyst, ethylene glycol as a ligand, and potassium phosphate as the base []. This makes the synthesis highly practical, especially for large-scale applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



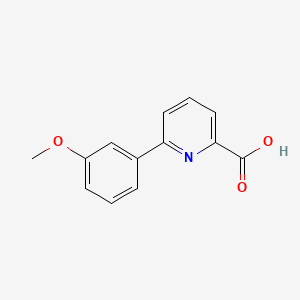
![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)

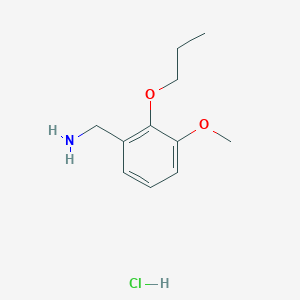
![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)



